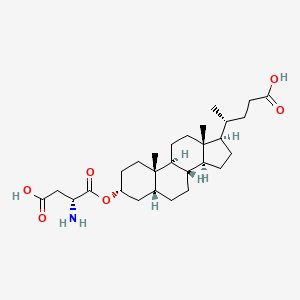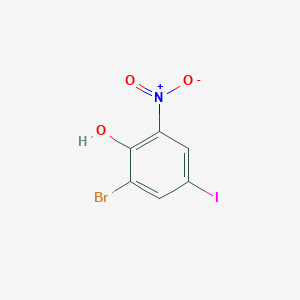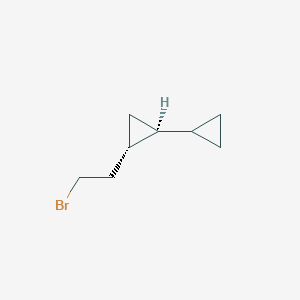
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane, commonly known as BCPC, is a cyclopropane derivative that has been widely used in scientific research. It is a chiral compound with two stereoisomers, (1S,2S) and (1R,2R), which exhibit different biological activities. In
Scientific Research Applications
1. Synthesis and Transformations
Convenient Access to Derivatives : The compound 1-Bromo-1-cyclopropylcyclopropane, a related derivative, has been used as a starting material in the synthesis of various 1-substituted bicyclopropyl derivatives. These derivatives are formed through bromine/lithium exchange and subsequent trapping with electrophiles. This process has yielded products like 1-aryl-1,1'-bicyclopropyl compounds through Suzuki cross-couplings (Meijere et al., 2010).
Development of Chiral Cyclopropane Units : The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine, using chiral cyclopropane intermediates, demonstrates another application. This involves the reaction of (R)-epichlorohydrin with phenylsulfonylacetonitrile and subsequent transformations to achieve the chiral cyclopropane units (Kazuta et al., 2002).
Ring Enlargement Reactions : Aryl-substituted methylenecyclopropanes, similar to the compound , can be converted into cyclobutenes under palladium catalysis. This transformation suggests potential applications in ring enlargement reactions and the study of reaction mechanisms (Shi et al., 2006).
2. Chemical Rearrangements
Facile Rearrangement Studies : The study of rearrangements in compounds like (bromomethylene)cyclopropane, which are structurally related, has led to the formation of different products like 1-vinylcyclopropanecarboxylic acid derivatives. Such studies are crucial for understanding chemical behavior under different conditions (Donskaya & Lukovskii, 1991).
Tricyclo[2.1.0.01,3]pentane Formation : Research has explored the reaction of bromo- and chloromethylbicyclo[1.1.0]butane with methyllithium, leading to the formation of tricyclo[2.1.0.01,3]pentane as an intermediate. This has implications for understanding the behavior of cyclopropane derivatives in complex chemical reactions (Wiberg et al., 1993).
properties
IUPAC Name |
(1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRGZIBVFJYMW-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)


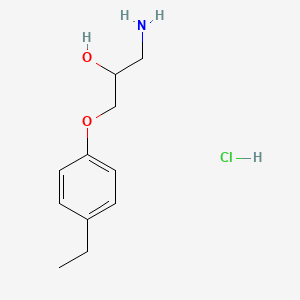


![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)
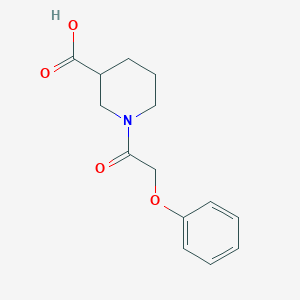
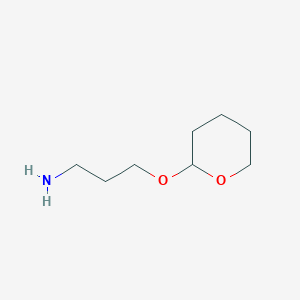
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
